molecular formula C12H24N2O3 B1329553 Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis- CAS No. 6425-39-4

Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis-

Cat. No.: B1329553
CAS No.: 6425-39-4
M. Wt: 244.33 g/mol
InChI Key: ZMSQJSMSLXVTKN-UHFFFAOYSA-N
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Description

Morpholine, 4,4’-(oxydi-2,1-ethanediyl)bis- is a chemical compound known for its role as an amine-based catalyst. It is also referred to as dimorpholino-diethyl ether. This compound is widely used in various industrial applications, particularly in the production of polyurethane foams, adhesives, and coatings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4,4’-(oxydi-2,1-ethanediyl)bis- typically involves the reaction of diethylene glycol and morpholine in the presence of hydrogen over a copper or cobalt catalyst on amorphous silica or alumina gel . The reaction conditions include:

    Temperature: Elevated temperatures are required to facilitate the reaction.

    Catalyst: Copper or cobalt on amorphous silica or alumina gel.

    Hydrogen: Used as a reducing agent.

Industrial Production Methods

In industrial settings, the production of Morpholine, 4,4’-(oxydi-2,1-ethanediyl)bis- follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, ensuring the consistent production of high-purity compound .

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4,4’-(oxydi-2,1-ethanediyl)bis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions.

    Substitution: It can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution Reagents: Various halogenating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield morpholine derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

Morpholine, 4,4’-(oxydi-2,1-ethanediyl)bis- has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • β,β′-Dimorpholinodiethyl ether
  • 2,2′-Dimorpholinodiethyl ether
  • 4,4′-(Oxydiethylene)dimorpholine
  • Bis(morpholinoethyl) ether

Uniqueness

Morpholine, 4,4’-(oxydi-2,1-ethanediyl)bis- is unique due to its specific structure, which provides distinct catalytic properties. It is particularly effective in polymerization reactions without causing cross-linking, making it ideal for producing flexible polyester foams and moisture-cured foams .

Properties

IUPAC Name

4-[2-(2-morpholin-4-ylethoxy)ethyl]morpholine
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InChI

InChI=1S/C12H24N2O3/c1-7-15-8-2-13(1)5-11-17-12-6-14-3-9-16-10-4-14/h1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMSQJSMSLXVTKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOCCN2CCOCC2
Source PubChem
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Molecular Formula

C12H24N2O3
Source PubChem
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DSSTOX Substance ID

DTXSID9042170
Record name 4,4'-(Oxydiethylene)bis(morpholine)
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Molecular Weight

244.33 g/mol
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Physical Description

Liquid, Straw yellow viscous liquid; [NTP] Colorless to yellowish liquid with an odor of amines; [BASF MSDS] Fishy odor; [Air Products MSDS]
Record name Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis-
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Record name 2,2'-Dimorpholinodiethyl ether
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Vapor Pressure

5.17 [mmHg]
Record name 2,2'-Dimorpholinodiethyl ether
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CAS No.

6425-39-4
Record name Dimorpholinodiethyl ether
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Record name Dimorpholinodiethyl ether
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Record name Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis-
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Record name 4,4'-(Oxydiethylene)bis(morpholine)
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Record name 2,2'-dimorpholinyldiethyl ether
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Record name DIMORPHOLINODIETHYL ETHER
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Synthesis routes and methods I

Procedure details

The pressure was set to a constant 16 bar absolute, the fresh gas flow was set to a constant 300 standard l/h of hydrogen and the circulating gas was set to a constant approx. 300 pressure liters/(lcat·h). Ammonia and diethylene glycol were vaporized separately and preheated diethylene glycol was then introduced into the hot circulating gas stream, after which hot ammonia was fed into the reactor via a pressurized gas pump. The laden circulating gas stream was reacted isothermally at 210° C. (+/−2° C.) and 16 bar over the catalyst in the tube reactor. The synthesis was carried out at a space velocity over the catalyst of 0.30 lalcohol/lcat·h, a molar ratio of ammonia/alcohol of 3:1 and an amount of fresh gas/H2 of 300 standard liters/lcat·h. 90% of the alcohol was reacted in the reaction end a selectivity of 50% based on the diol used was achieved. The product was condensed in a pressure gas separator and collected for purification by distillation.
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Synthesis routes and methods II

Procedure details

Zh. Vses. Khim. Obshchest. 14(5), 589-90 (1969) (Chem. Abstr. 72: 66879m) describes the formation of morpholine in a yield of 70% by gas-phase reaction of diethylene glycol with NH3 over a nickel catalyst in the presence of H2. Among other by-products, bis(2-morpholinoethyl) ether was isolated in a yield of from 5 to 7%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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